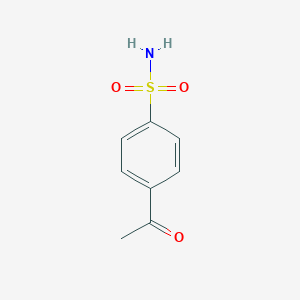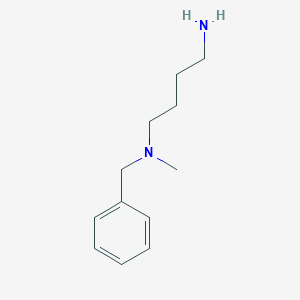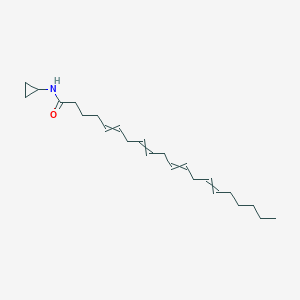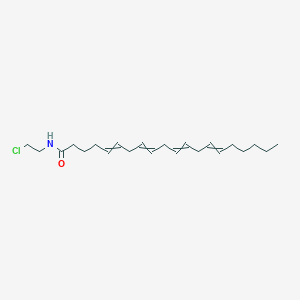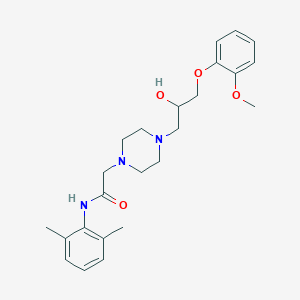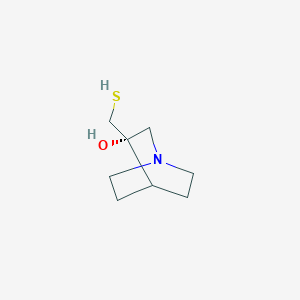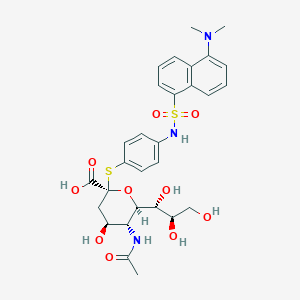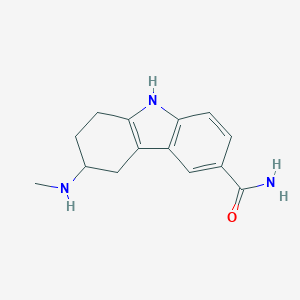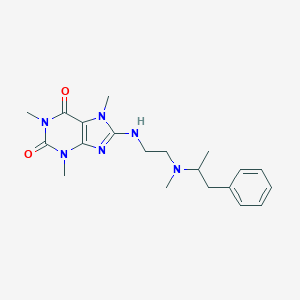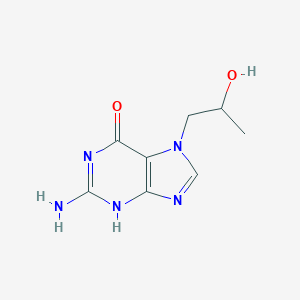
7-(2-Hydroxypropyl)guanine
Overview
Description
7-(2-Hydroxypropyl)guanine is a derivative of guanine, a purine nucleobase found in DNA and RNA. This compound is formed when propylene oxide, a high-volume chemical intermediate, reacts with guanine. It is primarily studied for its role in DNA alkylation, which can lead to mutations and carcinogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-(2-Hydroxypropyl)guanine is synthesized through the reaction of propylene oxide with guanine. The reaction typically involves the use of solvents like double-distilled water and is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: The production process likely involves standard organic synthesis techniques and stringent quality control measures to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 7-(2-Hydroxypropyl)guanine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the guanine base.
Substitution: The hydroxypropyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo-derivatives, while substitution reactions can yield various substituted guanine compounds .
Scientific Research Applications
7-(2-Hydroxypropyl)guanine has several scientific research applications, including:
Chemistry: Used as a model compound to study DNA alkylation and its effects.
Biology: Investigated for its role in mutagenesis and carcinogenesis.
Medicine: Studied for its potential implications in cancer research and therapy.
Industry: Utilized in the development of analytical standards and reference materials for chemical analysis
Mechanism of Action
The primary mechanism of action of 7-(2-Hydroxypropyl)guanine involves its incorporation into DNA, where it forms adducts that can lead to mutations. These adducts interfere with DNA replication and repair processes, potentially leading to carcinogenesis. The compound’s effects are mediated through its interaction with DNA and the subsequent cellular response to DNA damage .
Comparison with Similar Compounds
N7-(2-Hydroxypropyl)deoxyadenosine: Another DNA adduct formed by the reaction of propylene oxide with deoxyadenosine.
N7-(2-Hydroxyethyl)guanine: Formed by the reaction of ethylene oxide with guanine.
Uniqueness: 7-(2-Hydroxypropyl)guanine is unique due to its specific formation from propylene oxide and its distinct role in DNA alkylation. Compared to similar compounds, it has a unique hydroxypropyl group that influences its chemical behavior and biological effects .
Properties
IUPAC Name |
2-amino-7-(2-hydroxypropyl)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c1-4(14)2-13-3-10-6-5(13)7(15)12-8(9)11-6/h3-4,14H,2H2,1H3,(H3,9,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWVMKYNORDKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C1C(=O)NC(=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70971677 | |
| Record name | 7-(2-Hydroxypropyl)-2-imino-3,7-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56247-84-8 | |
| Record name | 2-Amino-1,7-dihydro-7-(2-hydroxypropyl)-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56247-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N7-(2-Hydroxypropyl)guanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056247848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(2-Hydroxypropyl)-2-imino-3,7-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




